molecular formula C30H28N2O6 B11512785 N'-[2-hydroxy-2,2-bis(2-methoxyphenyl)acetyl]-N-(2-methoxyphenyl)benzohydrazide

N'-[2-hydroxy-2,2-bis(2-methoxyphenyl)acetyl]-N-(2-methoxyphenyl)benzohydrazide

Cat. No.: B11512785
M. Wt: 512.6 g/mol
InChI Key: FYWNIGZFSAGFIW-UHFFFAOYSA-N
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Description

N’-[2-hydroxy-2,2-bis(2-methoxyphenyl)acetyl]-N-(2-methoxyphenyl)benzohydrazide is a complex organic compound characterized by its unique structure, which includes multiple methoxy and hydroxy groups attached to aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-hydroxy-2,2-bis(2-methoxyphenyl)acetyl]-N-(2-methoxyphenyl)benzohydrazide typically involves the following steps:

    Formation of the Acyl Hydrazide: The initial step involves the reaction of 2-hydroxy-2,2-bis(2-methoxyphenyl)acetic acid with hydrazine hydrate to form the corresponding acyl hydrazide.

    Condensation Reaction: The acyl hydrazide is then reacted with 2-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine to yield the final product.

The reaction conditions generally require controlled temperatures, typically around 0-5°C for the initial formation of the acyl hydrazide, and room temperature for the condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions and purification processes such as recrystallization or chromatography would be essential.

Chemical Reactions Analysis

Types of Reactions

N’-[2-hydroxy-2,2-bis(2-methoxyphenyl)acetyl]-N-(2-methoxyphenyl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as sodium methoxide (NaOMe) or other strong nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzophenone derivatives, while reduction could produce benzyl alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, N’-[2-hydroxy-2,2-bis(2-methoxyphenyl)acetyl]-N-(2-methoxyphenyl)benzohydrazide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. Its multiple functional groups allow for interactions with various biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability and performance.

Mechanism of Action

The mechanism by which N’-[2-hydroxy-2,2-bis(2-methoxyphenyl)acetyl]-N-(2-methoxyphenyl)benzohydrazide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxy and methoxy groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N’-[2-hydroxy-2,2-diphenylacetyl]-N-(2-methoxyphenyl)benzohydrazide
  • N’-[2-hydroxy-2,2-bis(4-methoxyphenyl)acetyl]-N-(4-methoxyphenyl)benzohydrazide

Uniqueness

N’-[2-hydroxy-2,2-bis(2-methoxyphenyl)acetyl]-N-(2-methoxyphenyl)benzohydrazide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and stability.

By understanding the synthesis, reactions, applications, and mechanisms of N’-[2-hydroxy-2,2-bis(2-methoxyphenyl)acetyl]-N-(2-methoxyphenyl)benzohydrazide, researchers can better utilize this compound in various scientific and industrial fields.

Properties

Molecular Formula

C30H28N2O6

Molecular Weight

512.6 g/mol

IUPAC Name

N'-[2-hydroxy-2,2-bis(2-methoxyphenyl)acetyl]-N-(2-methoxyphenyl)benzohydrazide

InChI

InChI=1S/C30H28N2O6/c1-36-25-18-10-7-15-22(25)30(35,23-16-8-11-19-26(23)37-2)29(34)31-32(24-17-9-12-20-27(24)38-3)28(33)21-13-5-4-6-14-21/h4-20,35H,1-3H3,(H,31,34)

InChI Key

FYWNIGZFSAGFIW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(C2=CC=CC=C2OC)(C(=O)NN(C3=CC=CC=C3OC)C(=O)C4=CC=CC=C4)O

Origin of Product

United States

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